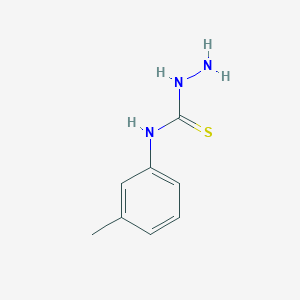

n-(3-Methylphenyl)hydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-6-3-2-4-7(5-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWNBXPSQBZKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960630 | |

| Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40207-01-0 | |

| Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3-Methylphenyl)hydrazinecarbothioamide and its Derivatives

The synthesis of this compound and its subsequent derivatives can be achieved through several reliable and well-documented chemical pathways. These methods range from direct condensation reactions to form functionalized derivatives, to the fundamental synthesis of the core structure from various chemical precursors.

Condensation Reactions with Carbonyl Compounds

A primary and extensively utilized transformation of N-substituted hydrazinecarbothioamides involves their condensation with carbonyl compounds. This reaction, typically between the terminal hydrazine (B178648) nitrogen and the carbonyl carbon of an aldehyde or ketone, results in the formation of N-substituted thiosemicarbazones. This method is valued for its simplicity and generally high yields. researchgate.net

For instance, the synthesis of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides, an analogue of the subject compound, is achieved by the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with various aromatic aldehydes. researchgate.net This reaction is typically conducted in an alcoholic solvent, such as absolute ethanol (B145695), often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the reaction. researchgate.net The resulting thiosemicarbazone derivatives serve as important intermediates for synthesizing more complex heterocyclic systems, such as thiazolines. researchgate.net

The general scheme for this reaction involves the nucleophilic attack of the primary amine of the hydrazine moiety on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (hydrazone).

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Hydrazinecarbothioamide Precursor | Carbonyl Compound | Solvent/Catalyst | Product Type | Reference |

| N-(3-Chlorophenyl)hydrazinecarbothioamide | Aromatic Aldehydes | Absolute Ethanol / Glacial Acetic Acid | 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide | researchgate.net |

| Thiosemicarbazide (B42300) | 3-Methoxysalicylaldehyde | Absolute Ethanol | 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide | ajol.inforesearchgate.net |

| Thiosemicarbazide | Various Aldehydes and Ketones | Pyridine | Carbonyl(phenyl) hydrazinecarbothioamide derivatives | researchgate.net |

| 5-Substituted Isatin | N/A (Internal Carbonyl) | Ethanol / Glacial Acetic Acid | 2-(5-substituted-2-oxoindolin-3-ylidene)hydrazinecarbothioamide | nih.gov |

Alternative Synthetic Routes from Precursors

The synthesis of the parent this compound structure is most directly accomplished through the reaction of an appropriate precursor with hydrazine. A common and effective method involves the reaction of an isothiocyanate with hydrazine hydrate (B1144303). researchgate.net In a procedure analogous to the synthesis of N-(3-Chlorophenyl)hydrazinecarbothioamide, this compound can be prepared by reacting 1-isothiocyanato-3-methylbenzene with hydrazine hydrate in a suitable solvent like 2-propanol. researchgate.net

Other established methods for the synthesis of the broader class of hydrazinecarbothioamides and thiocarbohydrazides include:

Hydrazinolysis of Carbon Disulfide: This is described as a cost-effective and useful method for preparing the parent thiocarbohydrazide (B147625) in large quantities. arkat-usa.org

Reaction with Thioamides: A general route involves the reaction of a substituted hydrazine, such as phenylhydrazine, with a thioamide precursor like thioacetamide.

Cyclization of Thiosemicarbazides: In some cases, thiadiazole derivatives are formed via the oxidative cyclization of thiosemicarbazides using reagents like ferric chloride (FeCl₃). mdpi.com

These varied routes provide flexibility for synthetic chemists, allowing for the selection of a pathway based on the availability of starting materials and desired product specifications.

Regioselective Synthesis Strategies

Regioselectivity is a critical concept in the synthesis of substituted aromatic and heterocyclic compounds, ensuring that functional groups are introduced at the correct position. In the context of this compound, regioselectivity would be important in reactions involving precursors that have multiple potential reaction sites. For example, in the synthesis of complex thiophene (B33073) derivatives, successive direct lithiations can be controlled to achieve a specific substitution pattern. mdpi.com Similarly, regioselective routes have been developed for synthesizing specific isomers of pyrazoles, which are important structures in medicinal chemistry. nih.gov

While the principles of regioselective synthesis are broadly applicable, specific literature detailing regioselective strategies for the direct synthesis or functionalization of this compound is not extensively documented in the reviewed sources. The synthesis typically proceeds through precursors like 3-methylphenyl isothiocyanate, where the regiochemistry is already defined by the starting material. Subsequent reactions, such as condensation with an asymmetrical ketone, could present regiochemical challenges, but specific studies on this aspect for the title compound are not prominent.

Optimization of Reaction Parameters and Yield Enhancement

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions can have a profound impact on the outcome of the synthesis of hydrazinecarbothioamide derivatives. Traditional methods often employ alcoholic solvents and thermal heating. For instance, the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with aldehydes is effectively carried out in boiling absolute ethanol. researchgate.net Another study reports a condensation reaction refluxed in ethanol for six hours, achieving yields between 75-81%. ajol.inforesearchgate.net

More contemporary approaches have focused on solvent-free or "green" chemistry techniques. A notable example is the use of microwave irradiation. The same condensation reaction that took six hours under reflux was completed in just 2-3 minutes when conducted solvent-free on a silica (B1680970) gel support under microwave irradiation. ajol.inforesearchgate.net This not only dramatically reduced the reaction time but also led to an improved yield of 82-89%. ajol.inforesearchgate.net This highlights a significant enhancement in efficiency by altering the reaction conditions from conventional heating to microwave assistance.

Table 2: Comparison of Reaction Conditions for Thiosemicarbazone Synthesis

| Method | Solvent | Conditions | Reaction Time | Yield | Reference |

| Traditional | Absolute Ethanol | Reflux | 6 hours | 75-81% | ajol.inforesearchgate.net |

| Solvent-Free | Silica Gel (Support) | Microwave Irradiation (800 W) | 2-3 minutes | 82-89% | ajol.inforesearchgate.net |

Stoichiometric Considerations

The stoichiometry of reactants is a critical parameter that must be controlled to ensure high conversion to the desired product and to avoid the formation of side products. In the condensation reactions to form thiosemicarbazones, an equimolar ratio of the hydrazinecarbothioamide and the carbonyl compound is typically employed. ajol.info For example, the reaction between 3-methoxysalicylaldehyde and thiosemicarbazide is performed using a 1:1 molar ratio (0.01 mol of each reactant), leading to efficient formation of the desired product. ajol.info

Industrial-Scale Synthesis and Process Intensification

The large-scale production of this compound and related thiosemicarbazides necessitates a shift from traditional batch processing to more efficient, safer, and sustainable manufacturing methods. Process intensification, a key principle in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient technologies. youtube.comaiche.org

Continuous flow chemistry offers significant advantages over conventional batch methods for industrial-scale synthesis. youtube.com By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product yield, purity, and process safety. youtube.com

While specific industrial-scale continuous flow applications for the synthesis of this compound are not extensively detailed in publicly available literature, the principles have been successfully applied to the synthesis of related heterocyclic compounds where thiosemicarbazides are key intermediates. For instance, a telescoped continuous flow process has been developed for the preparation of highly substituted 3-thio-1,2,4-triazoles. researchgate.net This process involves the in situ generation of a thiosemicarbazide stream from the reaction of hydrazides and isothiocyanates, which is then immediately cyclized under basic conditions. researchgate.net This integrated approach eliminates the need for isolating the thiosemicarbazide intermediate, thereby reducing reaction time and waste generation. researchgate.net

The table below illustrates a conceptual continuous flow process for the synthesis of a thiosemicarbazide intermediate, highlighting the key parameters and advantages.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Vessel | Large stirred tank reactor | Microreactor or tubular reactor |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio, excellent heat exchange |

| Mixing | Can be inefficient, leading to localized "hot spots" | Rapid and efficient mixing |

| Safety | Large quantities of hazardous materials | Small reaction volumes, inherently safer |

| Process Control | Difficult to precisely control temperature and concentration gradients | Precise control over reaction parameters |

| Scalability | Often requires significant redevelopment | Scaled by running multiple reactors in parallel or for longer durations |

The development of sustainable synthetic methods is a cornerstone of green chemistry. In the context of this compound synthesis, the focus is on employing catalysts that are efficient, reusable, and environmentally benign.

Thiourea-based organocatalysts have emerged as a promising class of green and sustainable catalysts for a variety of organic transformations. wikipedia.orgrsc.org These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates. wikipedia.org The unique double hydrogen-bonding motif of thiourea (B124793) derivatives can activate electrophiles, such as the carbon atom of an isothiocyanate, facilitating nucleophilic attack. wikipedia.orgacs.org

The advantages of using thiourea organocatalysts include:

Green and Sustainable: They are metal-free and derived from readily available starting materials. wikipedia.org

Mild Reaction Conditions: They often promote reactions under ambient temperature and pressure.

High Efficiency: They can provide excellent yields and stereoselectivity. rsc.org

Bifunctionality: Thiourea can act as both a hydrogen bond donor and a Brønsted base, allowing it to catalyze multiple steps in a reaction sequence. acs.org

While the direct application of thiourea catalysts for the synthesis of this compound is a specific area for further research, their proven efficacy in activating related carbonyl and isothiocyanate compounds suggests a high potential for their use in sustainable production methods. acs.orgresearchgate.net

Mechanistic Investigations of Formation Reactions

The formation of this compound proceeds through a well-established nucleophilic addition reaction mechanism. The key reactants are 3-methylphenylhydrazine and an isothiocyanate.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the 3-methylphenylhydrazine on the electrophilic carbon atom of the isothiocyanate group. acs.orglibretexts.orglibretexts.org Hydrazine is a potent nucleophile due to the presence of lone pairs of electrons on its nitrogen atoms. libretexts.orglibretexts.orgfiveable.meopenstax.org

The proposed step-by-step mechanism is as follows:

Step 1: Nucleophilic Attack The lone pair of electrons on the terminal nitrogen atom of 3-methylphenylhydrazine attacks the electron-deficient carbon atom of the isothiocyanate. This results in the formation of a C-N bond and the simultaneous breaking of the C=S pi bond, with the electrons moving to the sulfur atom, creating a zwitterionic intermediate.

Step 2: Proton Transfer A proton is transferred from the newly bonded nitrogen atom to the negatively charged sulfur atom. This proton transfer can be facilitated by a solvent molecule or another molecule of the hydrazine acting as a base. This step results in the formation of the final this compound product.

Reactivity and Chemical Applications

Oxidation Pathways and Product Characterization

The oxidation of hydrazinecarbothioamide derivatives often leads to the formation of heterocyclic compounds. A common pathway involves oxidative cyclization. For instance, the oxidation of related hydrazinecarbothioamide structures with reagents like iodine can induce the formation of five-membered rings. mdpi.com This process is believed to proceed through the formation of a disulfide bridge intermediate, which then undergoes intramolecular cyclization to yield aminothiadiazole derivatives. mdpi.com

The general reaction for the oxidative cyclization of a hydrazinecarbothioamide to a thiadiazole is depicted below:

Starting Material: N-substituted-2-(hydrazinocarbonothioyl)hydrazinecarbothioamide

Oxidizing Agent: Iodine (I₂)

Product: N-substituted-5-(hydrazinyl)-1,3,4-thiadiazol-2-amine mdpi.com

Characterization of these products relies on standard spectroscopic methods. The formation of the thiadiazole ring is typically confirmed by the disappearance of the thiocarbonyl (C=S) signal in ¹³C NMR spectra and the appearance of new signals corresponding to the heterocyclic ring carbons.

Reduction Reactions and Derivative Formation

While the hydrazinecarbothioamide core itself is not typically reduced, derivatives formed from it, such as thiosemicarbazones, are susceptible to reduction. Thiosemicarbazones are readily prepared by the condensation of N-(3-Methylphenyl)hydrazinecarbothioamide with aldehydes or ketones. The resulting azomethine (C=N) linkage can be selectively reduced. researchgate.net For example, using a reducing agent like sodium borohydride (B1222165) (NaBH₄), the C=N double bond in a thiosemicarbazone can be reduced to a C-N single bond, yielding the corresponding thiosemicarbazide (B42300) derivative. researchgate.net This reaction is a key step in modifying the structure and properties of molecules derived from the parent compound.

Nucleophilic Substitution Reactions and Site Reactivity

This compound contains several nucleophilic centers, primarily the nitrogen atoms of the hydrazine (B178648) moiety and the sulfur atom of the thiocarbonyl group (which can exist in a tautomeric thiol form). The reactivity of these sites allows the compound to participate in various nucleophilic substitution reactions.

The terminal nitrogen of the hydrazine group is a potent nucleophile. It readily attacks electrophilic centers, such as the carbonyl carbon of aldehydes and ketones, to form hydrazones (thiosemicarbazones), a foundational reaction for many derivatization strategies. nih.govresearchgate.net

Furthermore, in the presence of a base, the sulfur atom can act as a nucleophile. This reactivity is harnessed in reactions with α-halocarbonyl compounds, such as 2-bromoacetophenones. researchgate.net The reaction typically proceeds via initial S-alkylation followed by an intramolecular cyclization involving one of the nitrogen atoms, leading to the formation of thiazole (B1198619) derivatives. researchgate.netresearchgate.net The reaction of N-substituted hydrazinecarbothioamides with reagents like ethyl 2-cyano-3,3-bis(methylthio)acrylate also demonstrates the nucleophilic character of the hydrazine nitrogens, leading to the formation of pyrazole (B372694) derivatives. researchgate.net

This compound as a Reagent in Organic Synthesis

The diverse reactivity of this compound makes it a valuable reagent for constructing more complex molecules, particularly various heterocyclic systems which are significant scaffolds in medicinal chemistry. arkat-usa.org

A primary derivatization strategy involves the condensation of this compound with a wide range of carbonyl-containing compounds. nih.govresearchgate.netgoogle.com The resulting thiosemicarbazones are stable intermediates that can be isolated or used in situ for subsequent cyclization reactions to generate a variety of heterocyclic rings. arkat-usa.orgumich.edu These reactions are often catalyzed by a small amount of acid, such as glacial acetic acid. nih.govresearchgate.net

The versatility of this approach is highlighted by the range of heterocycles that can be synthesized from hydrazinecarbothioamide precursors. By selecting the appropriate co-reactant, chemists can direct the synthesis towards specific ring systems.

Table 1: Heterocyclic Synthesis from Hydrazinecarbothioamide Derivatives

| Co-reactant Type | Resulting Heterocycle | Reference |

|---|---|---|

| α-Halo Ketones | Thiazoles | researchgate.netresearchgate.net |

| Substituted Isothiocyanates | 1,3,4-Thiadiazoles (via oxidative cyclization) | mdpi.com |

| Diphenylcarbodiimide | 1,2,4-Triazoline-5-thiones | arkat-usa.org |

This compound serves as a key reagent for several important functional group interconversions. The most fundamental of these is the conversion of a carbonyl group (aldehyde or ketone) into a thiosemicarbazone. This reaction effectively transforms the C=O functional group into a C=N-NH-C(S)-NH-Ar moiety, which introduces new reactive sites into the molecule.

This initial conversion is often the first step in a sequence that transforms a simple carbonyl compound into a complex heterocycle. For example, the reaction of an aldehyde with this compound followed by reaction with an α-haloketone interconverts the aldehyde into a substituted thiazole ring system. researchgate.net Therefore, the compound acts as a conduit for converting the functionality of a carbonyl group into that of a stable, and often aromatic, heterocyclic system.

Advanced Structural Elucidation and Computational Studies

X-ray Crystallographic Analysis of N-(3-Methylphenyl)hydrazinecarbothioamide and Analogues

X-ray crystallography stands as a definitive method for determining the solid-state structure of crystalline compounds. Analysis of this compound and related structures reveals detailed information about their conformational preferences, the intricate network of intermolecular interactions that govern their crystal packing, and their propensity to form polymorphs or solvates.

The molecular conformation of hydrazinecarbothioamide derivatives is characterized by the relative orientation of the phenyl ring and the hydrazinecarbothioamide core. This is often quantified by the dihedral angle between the plane of the aromatic ring and the mean plane of the N-N-C(N)=S unit.

The conformation is also defined by bond lengths and angles. The C=S bond length in these types of compounds is typically intermediate between a standard single and double bond, indicating electron delocalization across the thiourea (B124793) moiety. nih.gov For this compound, the planarity of the hydrazinecarbothioamide backbone and the rotational freedom around the N-phenyl bond are key conformational features determined through crystallographic studies.

| Compound | Ring System | Hydrazinecarbothioamide Unit | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide | Benzene ring | N-N-C(N)=S | 14.54 (11) | nih.gov |

| (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide | Acenaphthylene ring | =N-NH-C=S-NH- | 1.59 (9) | nih.gov |

| (E)-2-(2-hydroxybenzylidene)hydrazinecarbothioamide | Benzene ring | N-N-C(N)=S | ~5.62 to 10.10 | nih.gov |

The crystal packing of this compound is dominated by hydrogen bonds, which create a robust supramolecular architecture. The hydrazine (B178648) and amine (-NH and -NH2) groups act as hydrogen bond donors, while the thione sulfur atom (C=S) is a primary hydrogen bond acceptor.

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements or conformations. nih.govmdpi.com This phenomenon is critical in materials science and pharmaceuticals, as different polymorphs can exhibit varied physical properties. The screening for polymorphs often involves crystallization from a range of solvents with different polarities and geometries. nih.gov

Solvent molecules can be incorporated into the crystal lattice, forming solvates. mdpi.com The presence of included solvent can stabilize a particular packing arrangement that might not be accessible otherwise. rsc.org For instance, the crystallization of a Schiff base from dimethyl sulfoxide (B87167) (DMSO) resulted in a DMSO monosolvate, where the solvent molecule was integrated into the hydrogen-bonding network. nih.gov The rate of solvent-mediated polymorphic transformation can be influenced by factors such as the solubility of the compound in the solvent and the strength of solute-solvent hydrogen bonding interactions. nih.gov The investigation into whether this compound forms polymorphs or includes solvent molecules in its crystal structure is crucial for understanding its solid-state behavior and stability.

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopy is an indispensable tool for confirming the molecular structure of newly synthesized compounds and for providing information complementary to diffraction data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The characteristic vibrational bands include N-H stretching frequencies for the amine and hydrazine groups, typically observed in the range of 3100-3500 cm⁻¹. In a related compound, 2-(2-Hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide, distinct peaks were observed at 3351, 3330 cm⁻¹ (NH2), and 3271 cm⁻¹ (NH). ajol.info The C=S (thione) stretching vibration is also a key diagnostic peak, often found around 1235 cm⁻¹. ajol.info Aromatic C-H and C=C stretching vibrations from the methylphenyl ring also appear in their characteristic regions.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine/Hydrazine) | Stretching | 3100 - 3500 | ajol.info |

| C-H (Aromatic) | Stretching | 3000 - 3100 | nih.gov |

| C-H (Methyl) | Stretching | 2850 - 3000 | nih.gov |

| C=C (Aromatic) | Stretching | 1450 - 1600 | nih.gov |

| C=S (Thione) | Stretching | ~1235 | ajol.info |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum would display distinct signals for each type of proton. The aromatic protons on the 3-methylphenyl ring would appear as a complex multiplet pattern in the typical aromatic region (δ 7.0-8.0 ppm). The methyl group protons would give rise to a singlet at approximately δ 2.0-2.5 ppm. nih.gov The protons of the -NH and -NH2 groups would appear as broader signals whose chemical shifts can be solvent-dependent; for example, in DMSO-d6, NH protons in similar structures have been observed at δ 9-11 ppm. ajol.infonih.gov

The ¹³C NMR spectrum would complement this information, showing a signal for the methyl carbon around δ 18-21 ppm, multiple signals for the aromatic carbons between δ 110-140 ppm, and a characteristic downfield signal for the C=S carbon.

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| -NH (Hydrazine) | Singlet (broad) | Variable, potentially > 9.0 (in DMSO) | ajol.infonih.gov |

| -NH₂ (Hydrazine) | Singlet (broad) | Variable | ajol.info |

| Aromatic C-H | Multiplet | ~7.0 - 8.0 | nih.gov |

| Methyl (-CH₃) | Singlet | ~2.0 - 2.5 | nih.gov |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. The fragmentation of thiosemicarbazones and related compounds often proceeds through predictable pathways. researchgate.netresearchgate.net For this compound, key fragmentation patterns would likely involve the cleavage of the C-N and N-N bonds.

One probable fragmentation pathway involves the cleavage of the bond between the hydrazine nitrogen and the carbothioamide carbon, leading to the formation of the 3-methylphenylhydrazine radical cation and a neutral carbothioamide fragment, or vice versa. Another significant fragmentation would be the loss of the thioamide group (CSNH2), resulting in a prominent peak. Cleavage of the N-N bond is also a common fragmentation route in hydrazine derivatives. nih.gov The 3-methylphenyl group can undergo benzylic cleavage, losing a hydrogen atom to form a stable tropylium-like ion. Further fragmentation of the aromatic ring can also occur.

A hypothetical fragmentation pattern and the corresponding m/z values for major fragments are presented in the table below. The analysis of these fragments allows for the unambiguous identification and structural confirmation of the compound. chemguide.co.uk The nitrogen rule can also be applied as a predictor for the molecular ion and its fragmentation. researchgate.net

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₈H₁₁N₃S]⁺ | 181 | Molecular Ion |

| [M-NH₂]⁺ | [C₈H₉N₂S]⁺ | 165 | Loss of an amino radical |

| [M-SH]⁺ | [C₈H₁₀N₃]⁺ | 148 | Loss of a sulfhydryl radical |

| [M-CSNH₂]⁺ | [C₇H₉N₂]⁺ | 121 | Cleavage of the C-N bond with loss of the thioamide group |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Formation of the tropylium (B1234903) ion from the methylphenyl group |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the structural, electronic, and reactivity properties of this compound at the molecular level. These methods complement experimental data and offer insights that can be difficult to obtain through laboratory techniques alone.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often in conjunction with a basis set like 6-311++G(d,p), is commonly employed for geometry optimization and electronic property calculations of similar organic compounds. nih.govnih.govjksus.org

Geometry optimization calculations are performed to find the lowest energy conformation of the molecule. faccts.de For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. The planarity of the hydrazinecarbothioamide group and the orientation of the 3-methylphenyl ring relative to this plane are key structural parameters that can be accurately predicted. nih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity. ikm.org.my

Other electronic properties that can be derived from DFT calculations include the dipole moment, polarizability, and hyperpolarizability, which are related to the molecule's response to an external electric field. ikm.org.my The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule.

| Calculated Property | Significance | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. | B3LYP/6-311++G(d,p) |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | B3LYP/6-311++G(d,p) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | B3LYP/6-311++G(d,p) |

| Dipole Moment | Measures the overall polarity of the molecule. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | B3LYP/6-311++G(d,p) |

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape of this compound in different environments, such as in a vacuum or in a solvent.

The results from MD simulations can be used to calculate various thermodynamic properties, such as the average potential energy and the root-mean-square deviation (RMSD) of atomic positions. This information is valuable for understanding how the molecule behaves in a dynamic environment and how its conformation might change upon interaction with other molecules or surfaces.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. The process involves generating a set of possible conformations of the ligand and then placing them into the binding site of the receptor. A scoring function is then used to estimate the binding energy for each conformation, with lower scores indicating more favorable binding.

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's binding site. dntb.gov.ua The results of molecular docking can provide valuable hypotheses about the potential biological activity of this compound and guide the design of more potent analogs.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics, including in optical switches and modulators. jhuapl.edu Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.

Computational methods, particularly DFT, can be used to predict the NLO properties of this compound. The key parameters that determine the NLO response are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These properties can be calculated from the response of the molecule to an applied electric field. acs.org

The presence of the aromatic ring and the hydrazinecarbothioamide group in this compound suggests that it may possess NLO properties. researchgate.net Theoretical calculations can provide an initial assessment of its potential as an NLO material and can guide synthetic efforts to enhance these properties by modifying the molecular structure. nih.gov

Chemoinformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. One of the most widely used chemoinformatics tools in drug discovery is Lipinski's Rule of Five. youtube.com This rule provides a set of guidelines to assess the "drug-likeness" of a molecule and its likelihood of being orally bioavailable. drugbank.com

The rules are as follows:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) of less than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A compound that violates two or more of these rules is less likely to be orally bioavailable. researchgate.net For this compound, these parameters can be calculated using various chemoinformatics software. Based on its structure, it is expected to comply with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral absorption.

| Lipinski's Rule Parameter | Rule | Predicted Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight | < 500 Da | 181.26 g/mol | Yes |

| log P (Octanol-Water Partition Coefficient) | < 5 | ~2.0 (Estimated) | Yes |

| Hydrogen Bond Donors | ≤ 5 | 3 (two on -NH₂ and one on -NH-) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 1 (the sulfur atom) | Yes |

Modeling of Intermolecular Interactions

Computational modeling serves as a powerful tool to investigate and predict the intermolecular interactions that govern the supramolecular assembly of this compound in the solid state. These non-covalent interactions, including hydrogen bonds and van der Waals forces, are crucial in determining the crystal packing and ultimately influencing the material's physicochemical properties. Techniques such as Density Functional Theory (DFT) and Hirshfeld surface analysis are pivotal in elucidating these interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the molecular geometry and electronic properties that dictate intermolecular bonding. nih.gov For compounds in this class, geometry optimization is typically performed using functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-311++G(d,p). researchgate.netnih.gov These calculations provide insights into the optimized molecular structure, bond lengths, and bond angles, which are foundational for analyzing potential interaction sites. researchgate.netnih.gov

Furthermore, DFT allows for the calculation of various molecular properties that help in predicting intermolecular behavior:

Molecular Electrostatic Potential (MEP): MEP maps are used to identify the electrophilic and nucleophilic sites of the molecule. researchgate.net The electron-rich regions (typically colored red or yellow) indicate potential hydrogen bond acceptors, such as the sulfur and nitrogen atoms of the carbothioamide group. Electron-deficient regions (colored blue) highlight potential hydrogen bond donors, like the N-H protons.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer interactions that can occur between molecules. researchgate.net The energy gap between HOMO and LUMO is also a key indicator of molecular reactivity and stability. bsu.by

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the intramolecular and intermolecular charge transfer (ICT) interactions. researchgate.net It quantifies the stabilization energies associated with hyperconjugative interactions, such as those between lone pairs of electrons on sulfur or nitrogen atoms and the antibonding orbitals of adjacent N-H or C-H bonds, which contribute to the formation of hydrogen bonds. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a versatile method for visualizing and quantifying intermolecular contacts within a crystal lattice. nih.govmdpi.com This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of all close contacts. mdpi.com The analysis generates several graphical plots:

dnorm Surface: The normalized contact distance (dnorm) surface provides a visual representation of intermolecular interactions. mdpi.com Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, highlighting significant interactions like strong hydrogen bonds. mdpi.comnih.gov White areas represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts. nih.gov

For related thiosemicarbazone and carbothioamide structures, Hirshfeld analysis has revealed the quantitative contributions of various intermolecular contacts. nih.govnih.gov A hypothetical breakdown for this compound, based on similar structures, is presented below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Contribution (%) | Description |

| H···H | ~40-45% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the molecular periphery. nih.gov |

| C···H/H···C | ~20-25% | Contacts between hydrogen atoms and carbon atoms of the phenyl ring and thioamide backbone. nih.gov |

| S···H/H···S | ~10-15% | Crucial contacts corresponding to N-H···S or C-H···S hydrogen bonds, which are common in thioamide crystal packing. nih.gov |

| N···H/H···N | ~5-10% | Indicates the presence of N-H···N hydrogen bonds, forming dimers or chain motifs. nih.gov |

| C···C | ~3-5% | Suggests potential π-π stacking interactions between the phenyl rings of adjacent molecules. nih.gov |

Analysis of Hydrogen Bonds and Other Interactions

Based on computational models of analogous compounds, this compound is expected to form a network of intermolecular hydrogen bonds. The hydrazinecarbothioamide moiety provides both hydrogen bond donors (N-H groups) and acceptors (the thione sulfur atom and hydrazine nitrogen atoms).

Key predicted interactions include:

N-H···S Hydrogen Bonds: This is a very common and often robust interaction in thiosemicarbazones and related thioamides, frequently leading to the formation of dimeric R²₂(8) ring motifs. mdpi.com

N-H···N Hydrogen Bonds: These interactions can link molecules into chains or more complex three-dimensional networks. nih.gov

The geometric parameters of these potential hydrogen bonds, such as donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, can be precisely calculated.

Table 2: Typical Geometries for Intermolecular Hydrogen Bonds in Carbothioamide Derivatives

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···S | ~1.01 | ~2.3 - 2.6 | ~3.3 - 3.6 | ~150 - 170 |

| N-H···N | ~1.01 | ~2.0 - 2.3 | ~2.9 - 3.2 | ~160 - 175 |

Note: The data in the tables are representative values based on computational studies of structurally similar compounds and are presented to illustrate the expected findings for this compound.

By combining DFT calculations with Hirshfeld surface analysis, a comprehensive model of the intermolecular interactions for this compound can be constructed. This theoretical framework is essential for interpreting experimental crystallographic data and understanding the relationship between molecular structure and macroscopic properties.

Coordination Chemistry of N 3 Methylphenyl Hydrazinecarbothioamide

Ligand Design Principles and Coordination Modes

The design of N-(3-Methylphenyl)hydrazinecarbothioamide as a ligand is predicated on the strategic placement of its soft sulfur and borderline nitrogen donor atoms. This combination makes it an effective chelating agent for a wide range of transition and main group metals. nih.govresearchgate.net The tolyl group (3-methylphenyl) attached to the terminal nitrogen atom influences the steric and electronic properties of the ligand, which can affect the stability and geometry of the resulting metal complexes.

Thiosemicarbazide-based ligands like this compound can exhibit several coordination modes:

Neutral Bidentate (N,S) Coordination: The ligand can coordinate to a metal center in its neutral (thione) form through the hydrazinic nitrogen atom and the sulfur atom. This forms a stable five-membered chelate ring, a common feature in the coordination chemistry of thiosemicarbazones. nih.gov

Anionic Bidentate (N,S) Coordination: Through deprotonation of the hydrazine (B178648) -NH group, the ligand can act as a monoanionic ligand. This deprotonation is often facilitated by the reaction conditions (e.g., presence of a base) and the nature of the metal ion. The resulting anionic form coordinates via the nitrogen and sulfur atoms, forming a strong chelate. nih.govresearchgate.net

Bridging Ligand: In some instances, the sulfur atom, with its available lone pairs, can bridge two metal centers, leading to the formation of polynuclear complexes. researchgate.net

Monodentate Coordination: Although less common, coordination can occur solely through the sulfur atom, particularly if chelation is sterically hindered. nih.gov

The versatility in coordination is a hallmark of this class of ligands, allowing for the synthesis of complexes with diverse structures and properties. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves straightforward reactions where the ligand is mixed with a suitable metal salt in an appropriate solvent.

Complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) are commonly prepared by reacting this compound with the corresponding metal chloride or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. ajol.infomedjchem.com The reaction mixture is often heated under reflux for several hours to ensure completion. nih.govmtct.ac.in The resulting complexes, which are often colored crystalline solids, can be isolated by filtration upon cooling. sysrevpharm.org

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.net

Molar Conductance Measurements: Determines whether the complexes are electrolytic or non-electrolytic in solution, providing insight into whether anions are coordinated or act as counter-ions. sysrevpharm.org

Magnetic Susceptibility: Measures the magnetic moment of the complex, which helps in determining the geometry and the oxidation state of the central metal ion (e.g., distinguishing between square planar and tetrahedral Ni(II)). researchgate.net

Spectroscopic Methods (IR, UV-Vis): These are crucial for confirming coordination and elucidating the structure, as detailed in section 5.3.2. aristonpubs.com

This compound can also form stable complexes with main group metals, with organotin(IV) derivatives being a well-studied class. nih.govcore.ac.uk The synthesis of these compounds typically involves the reaction of the ligand with an organotin(IV) chloride, such as dialkyltin(IV) dichloride (R₂SnCl₂) or trialkyltin(IV) chloride (R₃SnCl), in a 1:2 or 1:1 molar ratio, respectively. mdpi.com These reactions are often carried out in an inert atmosphere and may require the presence of a base like triethylamine (B128534) to facilitate the deprotonation of the ligand. mdpi.com

The characterization of organotin(IV) complexes heavily relies on spectroscopic methods:

FTIR Spectroscopy: To confirm the coordination of the N and S donor atoms. nih.gov

NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative. ¹¹⁹Sn NMR chemical shifts are highly sensitive to the coordination number and geometry of the tin atom. For instance, five- and six-coordinate tin species resonate at significantly different frequencies than four-coordinate precursors. frontiersin.orgnih.gov

X-ray Crystallography: Provides definitive structural information. nih.govmdpi.com

Structural Analysis of Coordination Compounds

Determining the precise structure of the coordination compounds is essential for understanding their chemical properties.

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of these metal complexes in the solid state. nih.gov For transition metal complexes of thiosemicarbazide-type ligands, various geometries are observed:

Square Planar: Often found for Ni(II) (as a diamagnetic species) and Cu(II) complexes. nih.govnih.gov

Tetrahedral: Common for Co(II) and Zn(II) complexes. rsc.org

Octahedral: Can be formed when two tridentate ligands or three bidentate ligands coordinate to a single metal center. aristonpubs.com

For di- and triorganotin(IV) complexes, X-ray crystallography typically reveals higher coordination numbers for the tin atom than the starting organotin chloride. Diorganotin(IV) species often adopt a distorted octahedral geometry, while triorganotin(IV) complexes commonly exhibit a trigonal bipyramidal structure. nih.govcore.ac.uk

Spectroscopy provides invaluable evidence of ligand-metal bond formation and offers insights into the coordination mode and geometry.

Infrared (IR) Spectroscopy: The comparison of the IR spectrum of the free this compound ligand with those of its metal complexes reveals key shifts indicative of coordination.

The ν(N-H) stretching vibrations often shift to lower frequencies upon coordination of the hydrazinic nitrogen. doi.org

The thioamide band, which has contributions from ν(C=S) and ν(C-N) vibrations, is particularly diagnostic. A shift of the ν(C=S) band to a lower wavenumber is a strong indication of sulfur coordination to the metal ion. ajol.info

The appearance of new, low-frequency bands in the far-IR region can be assigned to ν(M-N) and ν(M-S) stretching vibrations, providing direct evidence of bond formation. researchgate.netdoi.org

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the transition metal complexes provide information about the geometry around the central metal ion.

The spectra are characterized by intense bands in the UV region due to intra-ligand (π → π* and n → π*) transitions and ligand-to-metal charge transfer (LMCT) bands. nih.gov

Weaker bands in the visible region are attributed to d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's d-electron configuration and its coordination environment (e.g., octahedral vs. tetrahedral). ajol.infoaristonpubs.com For example, Cu(II) complexes in a square planar environment typically show a broad absorption band in the visible region. nih.gov

The following table summarizes typical spectroscopic data for transition metal complexes with similar thiosemicarbazone ligands.

| Complex Type | Key IR Shifts (cm⁻¹) | Typical UV-Vis Absorptions (nm) | Inferred Geometry |

| [Ni(L)₂] | ν(C=S) shifts lower | 400-500 (d-d transitions) | Square Planar |

| [Co(L)₂] | ν(N-H) shifts lower | 550-650 (d-d transitions) | Tetrahedral/Octahedral |

| [Cu(L)₂] | ν(C=S) & ν(N-H) shift | 600-700 (d-d transitions) | Square Planar |

| [Zn(L)₂] | ν(C=S) & ν(N-H) shift | No d-d bands; LMCT only | Tetrahedral |

This is an interactive data table based on generalized data for thiosemicarbazone complexes.

Theoretical Insights into Metal-Ligand Interactions

Theoretical and computational chemistry have become indispensable tools for gaining deep insights into the nature of metal-ligand interactions within coordination compounds. While specific theoretical studies exclusively focused on this compound complexes are not extensively documented in publicly available literature, a wealth of research on structurally similar thiosemicarbazone complexes provides a robust framework for understanding the nuances of their electronic structure, bonding, and reactivity. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to elucidate these properties.

DFT calculations allow for the optimization of molecular geometries, providing theoretical bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. For instance, in studies of nickel(II) complexes with thiosemicarbazone derivatives, DFT calculations using the B3LYP level of theory with appropriate basis sets have shown excellent agreement with experimental X-ray values. nih.gov This correlation between theoretical and experimental data validates the computational model and allows for further exploration of the electronic properties.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these theoretical investigations. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a complex. A smaller energy gap generally implies higher reactivity. In metal complexes of thiosemicarbazone-type ligands, the HOMO is often localized on the ligand, particularly the sulfur and nitrogen atoms, indicating their electron-donating nature. The LUMO, conversely, is typically centered on the metal ion, highlighting its role as an electron acceptor. Upon coordination, a charge transfer from the ligand's HOMO to the metal's LUMO occurs, which is fundamental to the formation and stability of the complex.

Various quantum chemical parameters, derived from HOMO and LUMO energies, provide further insights into the metal-ligand interactions. These parameters are instrumental in predicting the behavior of these complexes.

Interactive Table: Key Quantum Chemical Parameters

| Parameter | Formula | Significance |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a species to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the polarizability of the molecule. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character. |

Natural Bond Orbital (NBO) analysis is another powerful computational technique used to study the charge distribution and the nature of the metal-ligand bonds. NBO analysis provides information on the hybridization of orbitals and the extent of covalent character in the coordination bonds. For thiosemicarbazone complexes, this analysis often reveals significant charge transfer from the sulfur and nitrogen donor atoms to the metal center, confirming the formation of coordinate covalent bonds.

Furthermore, computational methods can predict spectroscopic properties, such as vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). Theoretical vibrational analysis helps in the assignment of experimentally observed IR bands, particularly those associated with the C=S and C=N groups, which are crucial in determining the coordination mode of the ligand. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, aiding in the interpretation of charge transfer bands, such as Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) transitions. nih.gov

Molecular Interactions and Biochemical Research Tools

Mechanisms of Interaction with Biological Macromolecules

The functionality of n-(3-Methylphenyl)hydrazinecarbothioamide allows for at least two primary modes of interaction with biological macromolecules such as proteins and nucleic acids: the formation of stable covalent adducts and the coordination of metal ions to facilitate molecular recognition.

The hydrazine (B178648) moiety of this compound is inherently nucleophilic and can serve as a reactive handle for forming covalent bonds with electrophilic centers within proteins. nih.govresearchgate.net This reactivity is a cornerstone of its potential application as a biochemical probe. The formation of a covalent bond can irreversibly alter the function of a target protein, providing a powerful method for studying its role in biological pathways. nih.govyoutube.com

The mechanism of covalent modification often depends on the specific biological environment and the nature of the target residue. nih.govresearchgate.net While the hydrazine group itself is reactive, it can also be metabolically activated to form more potent reactive species, such as radicals. acs.org These reactive intermediates can then attack nucleophilic amino acid residues. Cysteine is a common target for such covalent modifications due to the high nucleophilicity of its thiol group. nih.govresearchgate.netchemrxiv.orgdntb.gov.ua Other potential targets include lysine, serine, and tyrosine residues, particularly if they are located in a reactive microenvironment within a protein's active site. researchgate.net

Hydrazine-based compounds have been developed as versatile probes in a technique known as activity-based protein profiling (ABPP). acs.orgnih.gov These probes form covalent adducts with specific classes of enzymes, allowing for their identification and functional characterization. The reaction often depends on the functional state of the enzyme, making these probes valuable for studying enzyme mechanisms and discovering new inhibitors. nih.gov For example, hydrazine probes have been shown to target a wide range of enzymes that utilize electrophilic cofactors, such as flavin-dependent oxidases and heme-containing enzymes. acs.orgnih.gov

The thiosemicarbazide (B42300) portion of this compound contains nitrogen and sulfur atoms that act as effective donor sites for metal ions. This structural feature enables the molecule to function as a chelating agent, binding to transition metal ions to form stable coordination complexes. nih.govnih.gov Thiosemicarbazones, which are closely related derivatives, are well-documented for their ability to bind metal ions as bidentate (N,S) or tridentate (D,N,S) ligands. nih.gov This chelation is a key mechanism for molecular recognition, where the geometry and electronic properties of the resulting metal complex dictate its interaction with biological macromolecules.

The biological activity of thiosemicarbazide and thiosemicarbazone ligands is often significantly enhanced upon metal chelation. acs.orgbenthamopenarchives.comresearchgate.net The metal complex may possess different steric and electronic properties compared to the free ligand, enabling it to bind to protein or DNA targets with higher affinity and specificity. nih.govfrontiersin.org For instance, metal complexes of thiosemicarbazones have been shown to interact with DNA via intercalation and bind strongly to proteins like bovine serum albumin (BSA). nih.gov The choice of the metal ion can tune the biological activity; copper, nickel, zinc, ruthenium, and gold complexes of thiosemicarbazones have all been investigated for their therapeutic potential. acs.orgfrontiersin.orgajol.info This chelation-mediated activity underscores the importance of the compound's ability to organize metal ions for specific biological interactions.

| Metal Ion | Ligand Class | Resulting Complex Geometry (Example) | Observed Biological Interaction/Activity | Reference |

|---|---|---|---|---|

| Copper (Cu) | Thiosemicarbazones | Square Planar | Potent and cancer-selective antiproliferative effects; DNA binding. | nih.govacs.org |

| Nickel (Ni) | Thiosemicarbazones | Square Planar / Octahedral | Antiproliferative effect on tumor cell lines; DNA/protein interaction. | nih.govbenthamopenarchives.com |

| Zinc (Zn) | Thiosemicarbazones | Tetrahedral | Antifungal and antibacterial activity. | nih.gov |

| Ruthenium (Ru) | Thiosemicarbazones | Octahedral | High cytotoxic activity against cancer cell lines via apoptosis. | frontiersin.org |

| Gold (Au) | Thiosemicarbazones | Linear | Cytotoxic activity against lung adenocarcinoma cells. | frontiersin.org |

| Silver (Ag) | Thiosemicarbazones | Linear / Trigonal Planar | Good in vitro anti-proliferative activity. | frontiersin.org |

Application in Proteomics and Mechanistic Biology Studies

The ability to form covalent adducts makes this compound a potential scaffold for developing chemical probes for proteomics and mechanistic biology. nih.gov Specifically, its hydrazine functionality aligns with the design of activity-based probes used to profile enzyme function directly in complex biological systems. acs.orgnih.gov

Activity-based protein profiling (ABPP) utilizes covalent probes to tag active enzymes, enabling their subsequent enrichment and identification by mass spectrometry. This approach provides a snapshot of the functional state of the proteome. Hydrazine-based probes have proven uniquely versatile, targeting not just one class of enzymes but multiple families that share the common feature of having an electrophilic functionality at their active site. nih.gov This includes enzymes with covalently-bound flavin cofactors (e.g., monoamine oxidases A and B), non-covalently bound flavoenzymes (e.g., LSD1), iron-dependent enzymes, and heme-binding proteins. acs.orgnih.gov

By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) to the this compound scaffold, it could be transformed into a probe to explore the functional landscape of these enzyme classes. Such a tool would be invaluable for:

Target Identification: Discovering the protein targets of bioactive compounds.

Enzyme Function Discovery: Identifying new enzymes with electrophilic active sites. nih.gov

Drug Discovery: Screening for inhibitors that compete with the probe for binding to the enzyme's active site. acs.org

Mechanistic Studies: Elucidating the catalytic mechanisms of enzymes that are covalently modified by the probe.

The specificity of these hydrazine probes is often "mechanism-based" and "active-site-directed," meaning they only react with enzymes in their catalytically competent state. nih.gov This feature makes them powerful tools for studying dynamic changes in enzyme activity in response to cellular signals or disease states.

| Enzyme/Protein Class | Example Target(s) | Mechanism of Covalent Modification | Application in Mechanistic Biology | Reference |

|---|---|---|---|---|

| Covalently-bound FAD-dependent enzymes | Monoamine Oxidase A/B (MAOA/B) | Covalent targeting of the N5 position of the FAD cofactor. | Profiling inhibitor selectivity; understanding neurotransmitter metabolism. | acs.orgnih.gov |

| Non-covalent flavoenzymes | LSD1, NQO2 | Formation of adducts with the non-covalently bound FAD cofactor. | Identifying inhibitors of epigenetic regulators and detoxifying enzymes. | acs.orgnih.gov |

| Fe/2OG-dependent enzymes | FTO, ALKBH1 | Targeting of the iron-containing active site. | First demonstration of covalent inactivation for this class; studying RNA demethylases. | nih.gov |

| Heme-binding proteins | Prostaglandin E synthase 2 (PTGES2) | Reaction with the heme cofactor. | Profiling enzymes involved in inflammation and cancer pathways. | nih.gov |

| Copper-binding proteins | Cytochrome c oxidase copper chaperone (COX17) | Interaction with the copper center. | Monitoring copper homeostasis and cellular redox state. | nih.gov |

Advanced Functional Applications in Chemical Science and Technology

Chemosensing and Ion Detection Technologies

The inherent ability of the thiosemicarbazone moiety to bind with various analytes makes it an excellent platform for developing optical chemosensors. mdpi.com The functionalization of this core structure is a promising strategy for creating new sensors that can detect specific ions through changes in color or fluorescence. mdpi.comnih.gov Derivatives of hydrazinecarbothioamide are particularly effective due to the presence of sulfur and nitrogen heteroatoms that can coordinate with metal ions, leading to a measurable optical response. mdpi.comresearchgate.net

Thiosemicarbazone-based chemosensors have demonstrated high selectivity and sensitivity for a range of metal ions. For instance, a thiosemicarbazone-linked acetylpyrazine (B1664038) (TLA) was successfully used for the colorimetric detection of Co²⁺ ions in various environmental water samples. nih.gov This sensor exhibited a distinct color change in the presence of Co²⁺, with an optimal response in a DMSO/water medium at a pH of 5.3. nih.gov The detection limit for Co²⁺ was found to be as low as 1.637 µM, highlighting the sensor's high sensitivity. nih.gov

Similarly, other thiosemicarbazone derivatives have been designed for the detection of other transition metal ions. researchgate.net The sensing mechanism typically involves the formation of a complex between the thiosemicarbazone ligand and the metal ion, which alters the electronic properties of the molecule and results in a change in its absorption or emission spectrum. nih.gov For example, dibenzyl thiosemicarbazones show fluorescence enhancement upon binding with Zn²⁺, Co²⁺, Ni²⁺, and Hg²⁺, while fluorescence quenching is observed with Mn²⁺ and Cu²⁺. researchgate.net While specific studies on N-(3-Methylphenyl)hydrazinecarbothioamide as a chemosensor are not extensively documented, its structural similarity to these proven sensor molecules suggests its strong potential for similar applications, particularly in the selective detection of heavy metal and transition metal ions in aqueous environments.

Table 1: Examples of Thiosemicarbazone-Based Chemosensors and Their Performance

Chemosensor Compound Target Ion(s) Detection Method Detection Limit (LOD) Reference Thiosemicarbazone-linked acetylpyrazine (TLA) Co²⁺ Colorimetric 1.637 µM mdpi.com Dibenzyl Thiosemicarbazones Zn²⁺, Co²⁺, Ni²⁺, Hg²⁺ Fluorescence Enhancement Not Specified Dibenzyl Thiosemicarbazones Mn²⁺, Cu²⁺ Fluorescence Quenching Not Specified Quinoline-functionalized Thiosemicarbazone Tributyltin (TBT) Colorimetric 10 µM

Catalytic Applications in Organic Transformations

Transition metal complexes incorporating thiosemicarbazone ligands have emerged as effective catalysts in a variety of organic reactions, particularly in phosphane-free cross-coupling reactions. dntb.gov.uamdpi.com The flexibility and sensitivity of thiosemicarbazones toward different metal ions, combined with the ability to tune their electronic and steric properties by altering substituents (such as methyl or phenyl groups at the terminal N-position), can significantly influence the coordination state and catalytic activity of the resulting metal complexes. jns.edu.af

Palladium and nickel complexes of thiosemicarbazones have shown notable catalytic activity in fundamental carbon-carbon bond-forming reactions. mdpi.com For example, palladium(II) complexes of various thiosemicarbazones have been successfully employed as catalysts in the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira coupling reactions. mdpi.com These catalysts are often stable, efficient, and in some cases, recyclable. jns.edu.af

A study on dioxidomolybdenum(VI) complexes with N4-(3-methoxyphenyl)thiosemicarbazone, a compound structurally analogous to this compound, demonstrated their utility as precursors in oxygen atom transfer processes and in the catalytic oxidation of styrene. jns.edu.af This suggests that molybdenum complexes of this compound could also exhibit similar catalytic properties. The presence of the 3-methylphenyl group can influence the solubility, stability, and electronic properties of the metal complex, thereby affecting its catalytic efficiency and selectivity in various organic transformations. jns.edu.af While direct catalytic applications of this compound complexes are a developing area of research, the extensive studies on related thiosemicarbazone complexes strongly support their potential as versatile and tunable catalysts. dntb.gov.uamdpi.comnih.gov

Table 2: Catalytic Applications of Thiosemicarbazone Metal Complexes in C-C Coupling Reactions

Reaction Type Metal Catalyst Thiosemicarbazone Ligand Type Key Features Reference Mizoroki-Heck Reaction Palladium(II) Salicylaldehyde N(4)-ethylthiosemicarbazone First reported use of a thiosemicarbazone complex in Heck reaction. mdpi.com Suzuki-Miyaura Reaction Palladium(II) Derived from 3-acetyl-7-methoxy-2H-chromen-2-one Effective for coupling of aryl bromides with phenylboronic acids. mdpi.com Sonogashira Reaction Palladium(II) Pyrenealdehyde thiosemicarbazonide Air-stable complex, catalyzes reaction at room temperature. mdpi.com Oxidation of Styrene Molybdenum(VI) N4-(3-methoxyphenyl)thiosemicarbazone Acts as a precursor for oxygen atom transfer catalyst. researchgate.net

Materials Science and Supramolecular Assembly

The structure of thiosemicarbazones, featuring both hydrogen bond donors (N-H groups) and acceptors (C=S group and nitrogen atoms), makes them ideal building blocks for constructing ordered supramolecular assemblies. acs.org These non-covalent interactions, particularly hydrogen bonding, play a crucial role in dictating the packing of molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net

The crystal structure of compounds similar to this compound reveals the formation of extensive supramolecular architectures. For example, in (E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide, molecules are linked into two-dimensional sheets parallel to the crystal plane through a combination of N—H⋯S hydrogen bonds and C—H⋯π interactions. researchgate.net The phenyl ring and the hydrazinecarbothioamide moiety are nearly coplanar, which facilitates efficient packing and interaction between adjacent molecules. researchgate.net

Given that this compound possesses a similar aromatic ring and N-H functionalities, it is highly probable that it engages in similar supramolecular assemblies. The 3-methylphenyl group can participate in C—H⋯π and π-π stacking interactions, further stabilizing the crystal lattice. The ability to form these robust, self-assembled structures is of significant interest in materials science for the development of crystalline organic materials with tailored properties. Hirshfeld surface analysis of related iron(III) thiosemicarbazone complexes confirms that the supramolecular structure is stabilized predominantly by H···H, C···H/H···C, and O···H/H···O interactions, underscoring the importance of these weak forces in crystal engineering. researchgate.net

Q & A

Q. What are the common synthetic routes for N-(3-methylphenyl)hydrazinecarbothioamide and its derivatives, and how are they characterized?

this compound derivatives are typically synthesized via condensation reactions between substituted phenylhydrazines and thiosemicarbazides or isothiocyanates. For example, hydrazinecarbothioamides are prepared by reacting aryl isothiocyanates with hydrazine hydrate under reflux in ethanol . Characterization involves:

- Melting point analysis to assess purity.

- ¹H/¹³C NMR spectroscopy to confirm substituent positions and hydrogen bonding patterns (e.g., NH signals at δ 10–12 ppm) .

- FT-IR spectroscopy to identify functional groups (e.g., C=S stretches at 1170–1200 cm⁻¹, NH stretches at 3200–3300 cm⁻¹) .

- Mass spectrometry (EI-MS) for molecular weight confirmation .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation relies on:

- Single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks). The SHELX suite is widely used for refinement .

- Spectroscopic cross-validation : Consistency between NMR, IR, and MS data ensures structural integrity .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition patterns .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for specific biological targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and ligand-protein interactions .

- Molecular docking : Screens derivatives against target proteins (e.g., breast cancer MCF-7 cells) to prioritize synthesis .

- COSMO-RS simulations : Predict solubility and solvent compatibility for reaction optimization .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response assays : IC₅₀ values should be validated using standardized cell lines (e.g., MCF-7) and compared to positive controls like doxorubicin .

- Mechanistic studies : ROS scavenging assays (for antioxidants) and apoptosis markers (for anticancer activity) clarify mode of action .

- Batch-to-batch reproducibility : Ensure consistent synthetic protocols (e.g., solvent, catalyst, reaction time) to minimize variability .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

- Lipophilicity tuning : Introducing electron-donating groups (e.g., methoxy) enhances membrane permeability. For example, N-(2,5-dimethylphenyl) derivatives showed IC₅₀ = 0.8 µM against MCF-7 cells due to improved lipophilicity .

- Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl) may hinder binding to enzymatic active sites, reducing efficacy .

- Hydrogen bonding : Thiosemicarbazone NH groups often coordinate metal ions (e.g., Cu²⁺), enhancing DNA cleavage activity .

Q. What are best practices for validating crystallographic data of hydrazinecarbothioamide complexes?

- SHELX refinement : Use the

TWINcommand for twinned crystals andPLATONfor validating hydrogen bonding . - Residual density maps : Confirm absence of unmodeled electron density near metal coordination sites .

- CIF validation : Check for ADDSYM alerts to avoid overinterpretation of symmetry .

Methodological Notes

- Synthetic protocols : Optimize reaction conditions (e.g., ethanol/DMF solvent mixtures, acetic acid catalysis) to achieve yields >80% .

- Biological assays : Use triplicate measurements and ANOVA for statistical significance in IC₅₀ determinations .

- Data reporting : Include crystallographic data (CCDC numbers) and spectroscopic raw data in supplements for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.